An In-depth Technical Guide to H-D-Tyr(tBu)-OH: Properties, Structure, and Application in Drug Development
An In-depth Technical Guide to H-D-Tyr(tBu)-OH: Properties, Structure, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Tyr(tBu)-OH, chemically known as O-(tert-Butyl)-D-tyrosine, is a synthetically modified amino acid derivative that plays a crucial role in modern peptide-based drug discovery and development. As a protected form of D-tyrosine, it offers unique advantages in the synthesis of peptides with enhanced therapeutic properties. The incorporation of D-amino acids, such as H-D-Tyr(tBu)-OH, is a key strategy to improve peptide stability against enzymatic degradation, thereby increasing their in vivo half-life and bioavailability.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-D-Tyr(tBu)-OH. It includes detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent analysis, as well as a discussion of the biological significance of incorporating D-tyrosine into therapeutic peptides, particularly in the context of cell signaling pathways.
Core Chemical Properties and Structure
H-D-Tyr(tBu)-OH is characterized by the presence of a tert-butyl (tBu) group protecting the phenolic hydroxyl group of the D-tyrosine side chain. This protection is essential during peptide synthesis to prevent unwanted side reactions.
Physicochemical Data
The key physicochemical properties of H-D-Tyr(tBu)-OH are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 238-243 °C (lit.) |
| Density | 1.124 g/cm³ (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |
Chemical Structure
The structure of H-D-Tyr(tBu)-OH features a chiral center at the alpha-carbon, characteristic of amino acids, and the bulky tert-butyl ether on the phenol ring.
Caption: Chemical structure of O-(tert-Butyl)-D-tyrosine (H-D-Tyr(tBu)-OH).
Application in Solid-Phase Peptide Synthesis (SPPS)
H-D-Tyr(tBu)-OH is primarily used as a building block in SPPS, a cornerstone technique for the chemical synthesis of peptides. The tert-butyl protecting group on the side chain is stable to the conditions used for the removal of the temporary Nα-protecting group (either Boc or Fmoc) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.
General Boc-SPPS Workflow for Incorporation of H-D-Tyr(tBu)-OH
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid like H-D-Tyr(tBu)-OH.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of H-D-Tyr(tBu)-OH into a peptide sequence and the subsequent analysis of the synthesized peptide.
Protocol 1: Boc-SPPS Coupling of Boc-D-Tyr(tBu)-OH
This protocol outlines the manual steps for coupling Boc-D-Tyr(tBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Tyr(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)
-
Neutralization solution: DIEA in DCM (e.g., 10% v/v)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add the TFA/DCM solution to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x).
-
-
Neutralization:
-
Add the DIEA/DCM solution and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (3 x) followed by DMF (3 x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x) and DCM (3 x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., "Reagent K"): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Caution: Handle TFA and scavengers in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Methodology:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and then dry it under vacuum.
Protocol 3: HPLC Analysis for Peptide Purity
This protocol outlines the general steps for analyzing the purity of the synthesized peptide using reverse-phase HPLC (RP-HPLC).[6]
Materials:
-
Crude or purified peptide
-
HPLC-grade water, acetonitrile (ACN), and TFA
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/ACN mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[6]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point and can be optimized.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.
Protocol 4: Mass Spectrometry for Molecular Weight Confirmation
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the synthesized peptide.[6]
Materials:
-
Peptide sample (from HPLC analysis or prepared separately)
-
LC-MS grade water, acetonitrile, and formic acid
Methodology:
-
Sample Preparation: Dilute the peptide sample in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid, to a low micromolar concentration.
-
LC-MS Conditions:
-
Use a C18 column with a gradient similar to the analytical HPLC but with a formic acid modifier instead of TFA to improve ionization efficiency.
-
The mass spectrometer is operated in positive ion mode.
-
-
Data Acquisition:
-
Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Optionally, perform tandem MS (MS/MS) by selecting the precursor ion of the target peptide and subjecting it to fragmentation to confirm the amino acid sequence.
-
-
Data Analysis: The molecular weight of the peptide is calculated from the m/z values obtained in the MS1 scan. This should match the theoretical molecular weight of the desired peptide sequence.
Relevance in Drug Development and Signaling Pathways
The incorporation of D-amino acids like H-D-Tyr(tBu)-OH is a powerful strategy in drug development to create peptides with improved pharmacokinetic profiles.[1][2][3] Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids.[1][2] This increased stability can lead to a longer circulating half-life and enhanced bioavailability.
Tyrosine residues are fundamentally important in cellular signaling, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs).[7][8][9][10] RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[7][9] These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, initiating cascades that regulate cell proliferation, differentiation, and survival.[7][8][9]
Peptides designed to interact with these pathways, for example, as inhibitors or modulators of RTK activity, can benefit from the inclusion of D-tyrosine. While the specific biological activity will depend on the entire peptide sequence and its three-dimensional structure, the presence of a D-amino acid can alter the peptide's conformation, potentially leading to modified binding affinity and selectivity for its target.[2]
Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates a simplified RTK signaling cascade, highlighting the central role of tyrosine phosphorylation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
H-D-Tyr(tBu)-OH is an indispensable building block in the synthesis of advanced therapeutic peptides. Its protected side chain ensures the integrity of the tyrosine residue during SPPS, while its D-configuration offers a strategic advantage for enhancing the stability and bioavailability of the final peptide product. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and scientists working at the forefront of peptide-based drug discovery. The ability to incorporate such modified amino acids allows for the rational design of peptides that can effectively modulate critical biological pathways, such as those governed by receptor tyrosine kinases, opening new avenues for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 8. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
